2-(6,6-Dimethyloxan-2-yl)acetic acid
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Overview
Description
2-(6,6-Dimethyloxan-2-yl)acetic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is also known by its IUPAC name, 2-(6,6-dimethyltetrahydro-2H-pyran-2-yl)acetic acid . This compound is characterized by the presence of a tetrahydropyran ring substituted with two methyl groups and an acetic acid moiety.
Preparation Methods
The synthesis of 2-(6,6-Dimethyloxan-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with acetic anhydride in the presence of a catalyst to form the tetrahydropyran ring . The resulting intermediate is then subjected to hydrolysis to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(6,6-Dimethyloxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with reagents such as thionyl chloride to form acyl chlorides.
Scientific Research Applications
2-(6,6-Dimethyloxan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the tetrahydropyran ring may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
2-(6,6-Dimethyloxan-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(Tetrahydro-2H-pyran-2-yl)acetic acid: Lacks the two methyl groups on the tetrahydropyran ring, which may affect its chemical reactivity and biological activity.
2-(6-Methyloxan-2-yl)acetic acid: Contains only one methyl group, potentially altering its physical and chemical properties.
2-(6,6-Dimethyltetrahydro-2H-thiopyran-2-yl)acetic acid: Substitutes the oxygen atom in the tetrahydropyran ring with sulfur, which can significantly change its reactivity and interactions with biological targets.
These comparisons highlight the unique structural features of this compound and their impact on its properties and applications.
Properties
IUPAC Name |
2-(6,6-dimethyloxan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)5-3-4-7(12-9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAWSZAUGYRCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1674389-23-1 |
Source
|
Record name | 2-(6,6-dimethyloxan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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